3-Bromo-n,n-diethylpropanamide

Description

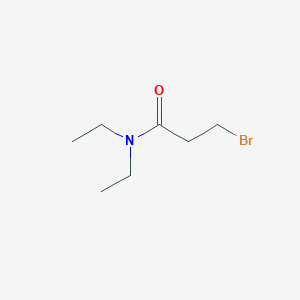

3-Bromo-N,N-diethylpropanamide (C₇H₁₄BrNO) is a brominated propanamide derivative characterized by a central propanamide backbone substituted with a bromine atom at the β-carbon and diethyl groups on the nitrogen. This compound is synthesized via the reaction of 3-bromopropanoyl chloride with diethylamine in the presence of aqueous sodium carbonate, forming a solid precipitate through nucleophilic acyl substitution .

Properties

CAS No. |

5437-82-1 |

|---|---|

Molecular Formula |

C7H14BrNO |

Molecular Weight |

208.10 g/mol |

IUPAC Name |

3-bromo-N,N-diethylpropanamide |

InChI |

InChI=1S/C7H14BrNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3 |

InChI Key |

MLJKRCKEPBMCIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-N,N-dimethylpropanamide (C₅H₁₀BrNO)

- Molecular Weight : 180.05 g/mol.

- Synthesis : Similar to 3-Bromo-N,N-diethylpropanamide but uses dimethylamine instead of diethylamine.

- However, the lower hydrophobicity (logP ~1.2) may limit membrane permeability in biological applications .

3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide (C₁₈H₂₇BrNO)

3-Bromo-N-(4-bromophenyl)propanamide (C₉H₉Br₂NO)

- Molecular Weight : 307.99 g/mol.

- Reactivity : The para-bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl derivatives .

Physicochemical Properties

| Compound | Molecular Formula | M. Wt. (g/mol) | logP* | Solubility | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₇H₁₄BrNO | 208.10 | ~2.5 | Low in water; soluble in DCM, THF | Diethyl, β-bromo |

| 3-Bromo-N,N-dimethylpropanamide | C₅H₁₀BrNO | 180.05 | ~1.2 | Moderate in polar solvents | Dimethyl, β-bromo |

| N-(3-Methylphenyl)-2-bromopropanamide | C₁₀H₁₂BrNO | 242.11 | ~3.0 | Insoluble in water; soluble in ethanol | 3-Methylphenyl, α-bromo |

| N-(2,5-Dimethoxyphenyl)-2-bromopropanamide | C₁₁H₁₄BrNO₃ | 288.14 | ~1.8 | Soluble in methanol, acetone | 2,5-Dimethoxyphenyl, α-bromo |

*logP values estimated based on substituent contributions .

Research Findings and Trends

Substituent-Driven Reactivity : Bulky groups (e.g., tert-butyl, trifluoromethyl) reduce reaction rates in cross-coupling but improve thermal stability .

Biological Activity Correlation : Hydrophobic substituents (e.g., diethyl, 4-bromophenyl) correlate with enhanced antidiabetic activity, while polar groups (e.g., methoxy) improve solubility but reduce potency .

Analytical Challenges : Brominated propanamides require high-resolution mass spectrometry (HRMS) for accurate characterization, as seen in NIST-standardized data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.